molecular formula C26H20BrNO3 B12040506 1-Benzoylpropyl 6-bromo-2-phenyl-4-quinolinecarboxylate CAS No. 355429-39-9

1-Benzoylpropyl 6-bromo-2-phenyl-4-quinolinecarboxylate

Cat. No.: B12040506
CAS No.: 355429-39-9
M. Wt: 474.3 g/mol
InChI Key: PBAGUYCCYNAGNI-UHFFFAOYSA-N
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Description

1-Benzoylpropyl 6-bromo-2-phenyl-4-quinolinecarboxylate is a complex organic compound with the molecular formula C26H20BrNO3 and a molecular weight of 474.36 g/mol . This compound is part of the quinolinecarboxylate family, known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoylpropyl 6-bromo-2-phenyl-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by bromination and subsequent esterification with benzoylpropyl groups. Key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Esterification: The brominated quinoline is esterified with benzoylpropyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Benzoylpropyl 6-bromo-2-phenyl-4-quinolinecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions, altering its electronic properties.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido, thiol, or alkoxy derivatives.

    Oxidation/Reduction: Altered quinoline derivatives with different oxidation states.

    Hydrolysis: Benzoylpropyl alcohol and 6-bromo-2-phenyl-4-quinolinecarboxylic acid.

Scientific Research Applications

1-Benzoylpropyl 6-bromo-2-phenyl-4-quinolinecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for developing new drugs, particularly in anti-cancer and anti-microbial research.

    Material Science: Used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Chemistry: Utilized in the development of novel catalysts and reagents for organic synthesis.

Mechanism of Action

The mechanism of action of 1-Benzoylpropyl 6-bromo-2-phenyl-4-quinolinecarboxylate depends on its application:

    Medicinal Chemistry: It may inhibit specific enzymes or receptors, interfering with cellular processes in pathogens or cancer cells.

    Material Science: Functions as an electron donor or acceptor in electronic devices, facilitating charge transfer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzoylpropyl 6-bromo-2-phenyl-4-quinolinecarboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both benzoyl and bromine groups provides versatile sites for further functionalization, making it a valuable compound in synthetic chemistry.

Properties

CAS No.

355429-39-9

Molecular Formula

C26H20BrNO3

Molecular Weight

474.3 g/mol

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 6-bromo-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C26H20BrNO3/c1-2-24(25(29)18-11-7-4-8-12-18)31-26(30)21-16-23(17-9-5-3-6-10-17)28-22-14-13-19(27)15-20(21)22/h3-16,24H,2H2,1H3

InChI Key

PBAGUYCCYNAGNI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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